molecular formula C36H66BaO8 B12664721 Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] CAS No. 93840-72-3

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]

Cat. No.: B12664721
CAS No.: 93840-72-3
M. Wt: 764.2 g/mol
InChI Key: UUPSFWYXWWOILT-UHFFFAOYSA-L
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Description

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] (CAS: 93840-72-3) is a barium salt of a complex organic ligand featuring an octanoate backbone substituted with a 2-hydroxyoctyl group and an epoxide (oxirane) ring.

However, its toxicity profile remains a concern, as all barium compounds carry risks of systemic toxicity, particularly cardiovascular and neuromuscular effects, as seen in inorganic barium salts like barium chloride and carbonate .

Properties

CAS No.

93840-72-3

Molecular Formula

C36H66BaO8

Molecular Weight

764.2 g/mol

IUPAC Name

barium(2+);8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate

InChI

InChI=1S/2C18H34O4.Ba/c2*1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21;/h2*15-17,19H,2-14H2,1H3,(H,20,21);/q;;+2/p-2

InChI Key

UUPSFWYXWWOILT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] typically involves the reaction of barium hydroxide with 3-(2-hydroxyoctyl)oxiran-2-octanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .

Chemical Reactions Analysis

Types of Reactions

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] involves its interaction with molecular targets through its hydroxyl and epoxide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] and structurally or functionally related barium salts:

Compound Name CAS Number Key Structural Features Solubility Applications Toxicity Profile
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] 93840-72-3 Epoxide, hydroxyoctyl, octanoate Likely low in water Polymer stabilization, catalysis (inferred) Potential barium toxicity
Barium isohexadecanoate 93803-91-9 Branched C16 carboxylate Organic solvents Lubricant additives High (barium-related)
Barium Hydroxide Octahydrate 12230-71-6 Inorganic, hydroxide (Ba(OH)₂·8H₂O) Water-soluble Industrial synthesis, pH adjustment Severe acute toxicity
Barium bis(o-nonylphenolate) 93778-54-2 Phenolic, nonyl substituent Organic solvents Plastic stabilizer Moderate (organo-barium)
Barium isooctanoate 93843-12-0 Branched C8 carboxylate Organic solvents Coatings, greases Moderate

Key Findings from Comparative Analysis

Reactivity and Applications: The epoxide group in the target compound distinguishes it from simpler carboxylates (e.g., isohexadecanoate, isooctanoate), which lack reactive functional groups. This feature may enable cross-linking in polymers or participation in ring-opening reactions, similar to other epoxide-containing compounds like Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate (). In contrast, barium salts like isohexadecanoate and isooctanoate are primarily used as stabilizers or lubricants due to their hydrophobic tails .

Solubility and Bioavailability: Inorganic barium salts (e.g., hydroxide, chloride) are highly water-soluble, leading to rapid systemic absorption and acute toxicity (e.g., hypokalemia, arrhythmias) . Organic barium salts, including the target compound, are likely less water-soluble, reducing acute toxicity risks but posing chronic exposure concerns.

Toxicity Considerations: Barium’s toxicity arises from its ability to block potassium channels, causing hypokalemia and cardiac dysfunction . While organic ligands may slow barium ion release, chronic exposure risks persist. The hydroxyoctyl group in the target compound could enhance biodegradability compared to nonylphenolate derivatives, which are environmentally persistent .

Biological Activity

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] (commonly referred to as Barium bis(3-(2-hydroxyoctyl)oxirane-2-octanoate)) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies and databases to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for use in different fields, particularly in pharmaceuticals and materials science.

Chemical Structure and Properties

Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] features a unique structure characterized by two oxirane (epoxide) groups attached to a barium ion. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC₁₄H₂₆BaO₄
Molecular Weight363.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] primarily revolves around its interaction with cellular membranes and proteins. Its epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with amino acids in proteins, which may alter their function.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
  • Biofilm Inhibition : Studies have shown that this compound can inhibit biofilm formation by pathogenic bacteria, which is crucial in preventing chronic infections associated with medical devices.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Applied Microbiology, barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a disinfectant or preservative in formulations .
  • Cytotoxicity Assessment : A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 30 µM after 48 hours of exposure, indicating substantial cytotoxicity and potential therapeutic applications .

Safety and Toxicology

While barium compounds are generally known for their toxicity at high concentrations, studies indicate that barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] demonstrates lower toxicity profiles compared to traditional barium salts when used at therapeutic levels. However, further toxicological assessments are necessary to fully understand its safety profile.

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